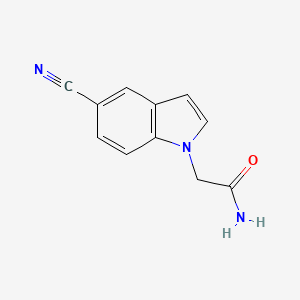

2-(5-cyano-1H-indol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyanoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-6-8-1-2-10-9(5-8)3-4-14(10)7-11(13)15/h1-5H,7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLJITUNDPVNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)N)C=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Cyano 1h Indol 1 Yl Acetamide and Its Analogues

Established Synthetic Routes for 1H-Indole-1-yl Acetamide (B32628) Derivatives

The synthesis of 1H-indole-1-yl acetamide derivatives is a significant area of research due to the prevalence of this scaffold in medicinally important compounds. nih.govacs.org Several general methodologies have been developed, each with its own advantages and applications.

Brønsted Acid-Assisted Cyclization Cascades

Brønsted acids are effective catalysts for cascade reactions that form complex indole (B1671886) structures. nih.govnih.govfrontiersin.org These reactions often proceed through the formation of an intermediate that undergoes subsequent cyclization. For instance, a Brønsted acid-catalyzed cascade reaction can be used to convert indoles into α-(3-indolyl) ketones. nih.gov This method is operationally simple, scalable, and can eliminate issues of regioselectivity by choosing appropriate carbonyl compounds. nih.gov While not a direct route to 1-substituted acetamides, these cascade reactions demonstrate the power of Brønsted acids in constructing functionalized indole cores which can be later modified. A proposed mechanism involves the activation of both the indole and a reacting partner, such as a β,γ-unsaturated α-ketoester, by the Brønsted acid, leading to selective functionalization at specific positions of the indole ring. frontiersin.org

Condensation Reactions Involving Indole Precursors and Cyanoacetic Acid

Condensation reactions are a cornerstone of heterocyclic synthesis. The reaction of indoles with cyanoacetic acid in the presence of acetic anhydride (B1165640) is a known method for producing 3-cyanoacetylindoles. researchgate.netrsc.org These 3-substituted indoles are versatile starting materials for a wide range of more complex molecules. rsc.org While this method typically functionalizes the C3 position of the indole ring, it highlights the utility of cyanoacetic acid in indole chemistry. researchgate.net Modifications of this approach could potentially be adapted for N1-functionalization under different reaction conditions. For example, the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives has been used to synthesize N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. bohrium.comresearchgate.net

Aminoacylation Strategies for Amide Linkage Formation

The direct formation of the amide linkage at the N1 position of the indole ring is a key step in the synthesis of these target molecules. Aminoacylation strategies offer a direct approach to this transformation. mdpi.comacs.orgpku.edu.cn One such method involves the one-pot multicomponent reaction of indole-3-acetic acid with 1,1-carbonyldiimidazole (CDI) and various substituted anilines to yield indole-3-acetamides. nih.govacs.org In this reaction, CDI activates the carboxylic acid, which then reacts with the aniline (B41778) to form the amide bond. nih.gov Another approach involves the reaction of an indole derivative with a haloacetamide. For instance, 2-chloro-N-(1H-indol-5-yl)acetamide can be reacted with various amines to produce N-substituted acetamides. iosrjournals.org This highlights a common strategy where the acetamide moiety is introduced via nucleophilic substitution.

Targeted Synthesis of 2-(5-cyano-1H-indol-1-yl)acetamide

The specific synthesis of this compound requires a focused approach that addresses both the regioselective introduction of the cyano group at the C5 position and the formation of the N1-acetamide linkage.

Precursor Synthesis and Regioselective Introduction of the Cyano Group

The synthesis begins with the preparation of a suitable indole precursor. 5-Cyanoindole (B20398) is a key intermediate for this synthesis. sigmaaldrich.comchemicalbook.comottokemi.com This compound can be prepared through various methods, and its purification can be achieved by recrystallization from aqueous ethanol. chemicalbook.com The regioselective functionalization of the indole ring is crucial. While methods for C6 functionalization have been developed, achieving selective C5 cyanation is a key step. frontiersin.org Research has been conducted on the regioselective functionalization of indoles to install cyano groups at specific positions, which is critical for the synthesis of the target molecule. figshare.comresearchgate.net

Formation of the Indole-Acetamide Core Structure

With 5-cyanoindole in hand, the next step is the formation of the acetamide group at the N1 position. A common and effective method for this N-alkylation is the reaction of the indole with a haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base. A patent describes a general procedure where an indole is reacted with a compound of the formula Hal-CH(R)-C(=O)NH2 (where Hal is a halogen) in the presence of a strong base like sodium hydride in an inert solvent such as DMF. google.com This reaction directly installs the acetamide side chain onto the nitrogen of the indole ring.

For the synthesis of this compound, 5-cyanoindole would be reacted with 2-chloroacetamide in the presence of a suitable base to yield the final product. The reaction of isatin (B1672199) (indole-2,3-dione) with 2-chloro-N-phenylacetamide derivatives in the presence of potassium carbonate in DMF is a known method for preparing related 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. researchgate.net This further supports the feasibility of the N-alkylation strategy.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |

| Indole | Propargylic diols | Brønsted acid | Indole-functionalized benzofulvenes | nih.gov |

| Indoles | 2-Benzyloxy Aldehydes | Brønsted acid | α-(3-Indolyl) Ketones | nih.gov |

| 1H-indole carbaldehyde oxime | 2-chloro acetamide derivatives | Condensation | N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives | bohrium.com |

| Indole | Cyanoacetic acid | Acetic anhydride | 3-cyanoacetylindole | researchgate.net |

| Indole-3-acetic acid | Substituted anilines | 1,1-carbonyldiimidazole (CDI), Pyridine | Indole-3-acetamides | nih.govacs.org |

| 5-Cyanoindole | 2-Chloroacetamide | Sodium hydride, DMF | This compound | google.com |

Derivatization Strategies and Chemical Transformations of the this compound Scaffold

The this compound scaffold is a versatile platform in medicinal chemistry, offering multiple reactive sites for structural modification. These sites—the indole nitrogen, the C5-cyano group, and the N1-acetamide moiety—allow for extensive derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The strategic modification of this core structure enables the fine-tuning of physicochemical properties and biological activity.

The indole nitrogen atom in the this compound scaffold is a key position for introducing the acetamide side chain, typically via nucleophilic substitution. The synthesis often begins with a substituted indole, where the N-H bond is reactive towards electrophiles. A common method involves the alkylation of the indole nitrogen with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. mdpi.com This reaction introduces the ester precursor to the acetamide side chain.

While this N-alkylation is fundamental to creating the scaffold itself, further modifications involving the indole nitrogen are less common as it becomes a tertiary amine. However, the nature of the N1-substituent profoundly influences the reactivity of the entire indole ring. For instance, the N1-acetamide group can direct further reactions on the indole nucleus. In related indole systems, the indole nitrogen can participate in nucleophilic substitution reactions under acidic conditions. For example, N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide has been shown to react with indole in formic acid, where the indole nitrogen of the second indole molecule attacks the C1-position of the hydroxyindole, leading to a new C-N bond formation. clockss.org This highlights the potential for the indole nucleus of the acetamide scaffold to engage in further coupling reactions.

The primary synthetic routes to N-acetamide indoles, which serve as foundational knowledge for derivatization, are summarized below:

| Pathway | Description | Reference |

| Alkylation of Indole | A substituted indole is reacted with an aryl carboxamide (e.g., chloroacetyl derivatives) using a base like sodium hydride in DMF to yield the N-acetamide indole intermediate. | nih.gov |

| Suzuki Coupling | A bromo-substituted N-acetamide indole intermediate undergoes a Suzuki coupling reaction with a boronic acid or ester (e.g., 4-Bpin(N-methyl)pyrazole) to introduce substituents at other positions of the indole core. | nih.gov |

These methods demonstrate that while direct subsequent modification at the indole nitrogen is limited after acetamide installation, its electronic influence is crucial for reactions elsewhere on the scaffold.

The cyano group at the C-5 position of the indole ring is an electrophilic and versatile functional group, serving as a key handle for a variety of chemical transformations. It can be converted into other functional groups or participate in cycloaddition reactions to build fused heterocyclic systems.

Nucleophilic Substitution and Related Transformations: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, although this typically requires activation or harsh conditions. More common are transformations of the cyano group itself:

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is valuable for introducing a basic center or for further functionalization. For example, nitrile reduction can be achieved using reagents like nickel chloride and sodium borohydride. nih.gov

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, providing a site for amide or ester formation.

Isosteric Replacement: In drug discovery, the cyano group can be replaced by other bioisosteres to modulate activity and properties. For instance, a cyanoamide moiety has been successfully replaced with a thiazole-4(5H)-one isostere. acs.org

Cycloaddition Reactions: The cyano group can act as a dipolarophile in cycloaddition reactions, providing a direct route to nitrogen-rich heterocycles.

[3+2] Cycloaddition: Cyanamides and other nitrile-containing compounds can react with 1,3-dipoles like azides or nitrile oxides. nih.gov The reaction of a cyano group with an azide (B81097) can yield a tetrazole ring, a common bioisostere for a carboxylic acid. Similarly, reaction with in situ generated nitrile oxides from chlorooximes can lead to the formation of 1,2,4-oxadiazoles. nih.govresearchgate.net

[5+2] Cycloaddition: In more complex systems, cyano-containing precursors can generate reactive intermediates that undergo higher-order cycloadditions. For example, bis(1-cyanovinyl acetate) has been used to generate 3-oxidopyrylium ions, which then participate in [5+2] cycloadditions with dipolarophiles like vinyl indoles to create complex bridged systems. acs.org

The reactivity of the cyano group makes it a critical component for creating diverse libraries of indole derivatives.

The acetamide side chain (-CH₂CONH₂) at the N-1 position provides multiple opportunities for derivatization, including modifications at the amide nitrogen, the carbonyl group, and the adjacent methylene (B1212753) group.

N-Substitution of the Amide: The primary amide can be converted to a secondary or tertiary amide by reacting the corresponding carboxylic acid intermediate with a desired amine. The synthesis often proceeds by first alkylating the indole nitrogen with ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid. mdpi.comnih.gov This acid is then coupled with various amines using standard coupling agents like EDCI or T3P to generate a library of N-substituted acetamides. nih.govnih.gov

Table of N-Substituted Acetamide Derivatives:

| Starting Material | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Indole-1-acetic acid derivative | Substituted anilines, EDCI/T3P | N-Aryl-2-(indol-1-yl)acetamide | Exploration of SAR by varying the N-aryl substituent. | nih.gov |

| Indole-1-acetic acid derivative | Various primary/secondary amines | N-Alkyl/Aryl-2-(indol-1-yl)acetamide | Synthesis of bioactive compounds, including anticancer agents. nih.gov | nih.gov |

Transformations of the Methylene Group: The active methylene group adjacent to the carbonyl can also be a site for functionalization, although this is less common than amide modification.

Transformations of the Carbonyl Group: The amide carbonyl can be reduced to an amine, though this is a challenging transformation. More synthetically useful is the conversion of the acetamide to other functional groups. For instance, the entire cyanoacetamide moiety can be utilized as a building block in the synthesis of various heterocycles like pyrazoles and pyridines. researchgate.netdntb.gov.uamdpi.com

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. nih.gov Indole derivatives, including those with the this compound scaffold, are excellent substrates for MCRs to generate novel fused heterocyclic systems.

Indole-Fused Seven-Membered Heterocycles: A notable MCR involves the reaction of an indole, formaldehyde, and an amino hydrochloride to assemble indole-fused oxadiazepines. rsc.orgsemanticscholar.org By adding sodium thiosulfate (B1220275) to the reaction mixture, the pathway can be diverted to produce indole-fused thiadiazepines. nih.govsemanticscholar.org This strategy is compatible with a wide range of substituted indoles, including those with electron-withdrawing groups like cyano, making it applicable for the derivatization of the this compound core. nih.gov

Table of MCRs for Fused Indole Systems:

| Reactants | Catalyst/Conditions | Fused System | Significance | Reference |

|---|---|---|---|---|

| Indole, Formaldehyde, Amino hydrochloride | THF, 45-60°C | Indole-fused oxadiazepine | Modular assembly of seven-membered rings with potential anticancer activity. | nih.govrsc.orgsemanticscholar.org |

| Indole, Formaldehyde, Amino hydrochloride, Na₂S₂O₃ | THF, HCl, 50°C | Indole-fused thiadiazepine | Access to a related class of seven-membered heterocycles. | nih.govsemanticscholar.org |

| 3-Formylindole, Ethyl cyanoacetate, Guanidine (B92328) | l-proline (cat.), Ethanol, Reflux | Indole-fused pyrimidine (B1678525) | "One-pot" synthesis of biologically relevant hydroxypyrimidines. | researchgate.net |

These MCRs primarily functionalize the C2 and C3 positions of the indole ring, creating a fused ring system. The N1-acetamide group of the title compound would remain intact, leading to a highly decorated and complex molecular architecture. The versatility of MCRs provides a rapid and efficient pathway to expand the chemical space around the this compound scaffold, facilitating the discovery of new bioactive molecules. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Cyano 1h Indol 1 Yl Acetamide and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of the compound's proton and carbon framework can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule. For 2-(5-cyano-1H-indol-1-yl)acetamide, distinct signals are expected for the indole (B1671886) ring protons, the methylene (B1212753) (-CH₂) protons, and the amide (-NH₂) protons.

Based on data from analogous indole-3-acetamide (B105759) derivatives, the protons of the indole ring typically appear in the aromatic region (δ 7.0-8.0 ppm). nih.gov For instance, in N-(tert-Butyl)-2-(5-cyano-1-tosyl-1H-indol-3-yl)acetamide, the indole protons resonate at δ 8.03, 7.85, and 7.54-7.52 ppm. rsc.org The presence of the electron-withdrawing cyano group at the C-5 position is expected to deshield the adjacent protons, particularly H-4 and H-6, causing them to shift downfield. The H-2 and H-3 protons on the pyrrole (B145914) ring of the indole nucleus would also show characteristic signals.

The methylene protons of the acetamide (B32628) side chain (-CH₂-C=O) are anticipated to appear as a singlet, typically in the range of δ 3.5-5.0 ppm, due to the influence of the adjacent nitrogen and carbonyl group. nih.govrsc.org For example, in 2-(1H-indol-3-yl)-N-phenylacetamide derivatives, this singlet is observed around δ 3.8 ppm. nih.gov The two protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole NH (if present) | >10.0 | Broad Singlet |

| Indole Aromatic CH | 7.0 - 8.1 | Multiplets/Doublets |

| Methylene (-CH₂-) | 3.5 - 5.0 | Singlet |

Note: The table is predictive, based on data from analogous structures. nih.govrsc.orgjaveriana.edu.co

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. For this compound, distinct resonances are expected for the carbonyl carbon, the cyano carbon, the indole ring carbons, and the methylene carbon.

The carbonyl carbon (C=O) of the acetamide group is typically found significantly downfield, in the range of δ 168-173 ppm. nih.govrsc.orgnih.gov The carbon of the cyano group (C≡N) is expected to resonate around δ 115-120 ppm. rsc.org The carbons of the indole ring generally appear between δ 100 and 140 ppm. nih.govjournals.co.za The specific chemical shifts are influenced by the substituents; for example, the carbon to which the cyano group is attached (C-5) and the adjacent carbons (C-4, C-6) will have their resonances shifted. The methylene carbon (-CH₂) is expected in the δ 30-50 ppm region. nih.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 173 |

| Indole C-2 | ~128 |

| Indole C-3 | ~105 |

| Indole C-3a | ~129 |

| Indole C-4 | ~125 |

| Indole C-5 | ~105 |

| Indole C-6 | ~122 |

| Indole C-7 | ~111 |

| Indole C-7a | ~137 |

| Cyano (C≡N) | 115 - 120 |

Note: The table is predictive, based on data from analogous structures such as N-substituted indole acetamides and 5-cyano-1-tosyl-indole derivatives. nih.govrsc.orgjournals.co.zauni-bayreuth.de

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity of protons within the indole ring's spin systems. researchgate.nettandfonline.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum. tandfonline.comrsc.orgscience.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly valuable for identifying the positions of quaternary carbons (like C=O, C≡N, and indole C-3a, C-5, C-7a) by observing their correlations with nearby protons. For example, correlations between the methylene protons and the indole C-1 and carbonyl carbon would confirm the acetamide linkage. tandfonline.comscience.govscience.govnih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. ontosight.aiontosight.ai For this compound, the IR spectrum would be expected to show characteristic absorption bands for the cyano, amide, and indole groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Cyano (C≡N) | Stretch | 2260 - 2220 |

| Amide Carbonyl (C=O) | Stretch (Amide I band) | 1700 - 1650 |

| Amide N-H | Bend (Amide II band) | 1640 - 1550 |

Note: The table is predictive, based on data for analogous structures like N-cyano-2-phenylacetamide (C≡N at 2245 cm⁻¹, C=O at 1680 cm⁻¹) and various indole acetamides (C=O at ~1655 cm⁻¹). rsc.orgresearchgate.netresearchgate.net The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. ontosight.ai The molecular formula of this compound is C₁₁H₉N₃O, which corresponds to a molecular weight of 211.21 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected at m/z 211 or 212/210, respectively, confirming the compound's mass. nih.govrsc.org

The fragmentation of indole acetamides often involves the cleavage of the side chain. researchgate.netresearchgate.net A characteristic fragmentation pathway would likely involve the loss of the acetamide group or parts thereof. The base peak in the mass spectra of many indole-3-acetamides is often observed at m/z 130, corresponding to the stable indolyl-3-methyl cation. nih.gov For a 1-substituted indole like the title compound, a major fragment might correspond to the 5-cyano-indolyl cation after cleavage of the N-C bond of the side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 211 | Molecular Ion |

| [M+H]⁺ | 212 | Protonated Molecular Ion |

| [M-H]⁻ | 210 | Deprotonated Molecular Ion |

| [C₉H₅N₂]⁺ | 141 | Fragment ion (loss of CH₂CONH₂) |

Note: The table is predictive and based on the compound's structure and general fragmentation patterns of related molecules. nih.govrsc.orgresearchgate.net

Single Crystal X-ray Diffraction Studies of Related Indole-Acetamide Compounds

While specific crystallographic data for this compound is not available, studies on analogous indole-acetamide and indole-carboxamide structures provide valuable insights into the likely solid-state conformation and intermolecular interactions. eurjchem.comresearchgate.net

Elucidation of Three-Dimensional Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in indole acetamide derivatives is primarily dictated by the geometry of the indole ring, the orientation of the acetamide substituent, and the nature of any additional substitutions.

In analogous structures, the indole ring system is generally planar. However, the substituent at the N1 position introduces conformational flexibility. For instance, in the complex analogue N-{N-[4-(acetylamino)-3,5-dichlorobenzyl]carbamimidoyl}-2-(6-cyano-1H-indol-1-yl)acetamide, found in a co-crystal structure with β-secretase 1 (BACE1), the acetamide group attached to the indole nitrogen adopts a specific conformation to fit within the protein's binding pocket. acs.orgpdbj.org This illustrates that the molecular environment can significantly influence the conformation.

Studies on other indole derivatives, such as those fused with bicyclic systems, reveal that the conformation is a result of minimizing steric hindrance. For example, in 6-oxo-indolo[2,3-b]bicyclo[3.3.1]non-2-ene oxime, the molecule adopts a half-chair–chair-conformation. rsc.org The presence of bulky substituents can lead to significant distortions from planarity.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide valuable information about the molecular structure in solution. For a series of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, 1H-NMR and 13C-NMR have been instrumental in confirming the proposed structures. bohrium.com Similarly, for various 2-(1H-indol-2-yl)acetamides, detailed NMR and high-resolution mass spectrometry (HRMS) data are available, confirming the connectivity and substitution patterns. acs.org

Table 1: Spectroscopic Data for an Analogous Indole Acetamide Derivative This table presents representative spectroscopic data for an analogous compound, highlighting the types of information that would be expected for this compound.

| Compound Name | Spectroscopic Data | Source |

| 2-((6-(3-Chloro-1H-indol-2-yl)-5-cyano-2-(p-tolylamino)pyrimidin-4-yl)thio)acetamide | IR (cm⁻¹): 3372, 3256 (NH), 3056 (CH aromatic), 2974 (CH aliphatic), 1668 (C=O) ¹H NMR (DMSO-d₆, δ ppm): 13.15 (s, 1H, NH), 12.08 (s, 1H, NH indole), 10.24 (s, 1H, NH p-tolyl), 7.93–7.16 (m, 8H, Ar–H), 4.43 (s, 2H, CH₂), 2.29 (s, 3H, CH₃) ¹³C NMR (DMSO-d₆, δ ppm): 172.82, 165.75, 158.30, 151.99, 148.03, 137.52, 137.13, 131.81, 130.73, 130.44, 129.45, 129.15, 127.79, 120.13, 117.55, 115.64, 56.53, 20.89 | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of a cyano group and an acetamide moiety in the target compound suggests that hydrogen bonding would play a crucial role in its crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. In a study of N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, C-H···O bonding was found to be the dominant interaction in the crystal packing. nih.govrsc.org The analysis also revealed the presence of slipped π-π interactions between antiparallel indole rings. nih.govrsc.org

For 2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamide, the molecules are linked into complex sheets by a combination of one N-H···O hydrogen bond and two C-H···O hydrogen bonds. researchgate.net This highlights the importance of the acetamide group in forming robust hydrogen-bonded networks.

Table 2: Crystallographic Data for an Analogous Indole Derivative This table provides crystallographic data for a related indole derivative to illustrate the type of information obtained from X-ray diffraction studies.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Source |

| N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide | Monoclinic | P2₁/c | N-H···O, C-H···O, C-H···π | sigmaaldrich.com |

| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | Monoclinic | P2₁/c | C-H···O, slipped π-π interactions | nih.govrsc.orgniscpr.res.in |

Computational and Theoretical Research on this compound Currently Unavailable in Publicly Accessible Literature

An extensive review of published scientific literature reveals a lack of specific computational and theoretical studies focused solely on the chemical compound This compound . Despite the availability of research on related indole and cyanoacetamide derivatives, detailed investigations into the electronic structure, molecular geometry, conformational dynamics, and reaction mechanisms of this particular molecule are not present in the accessible scientific domain.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, or in-depth analysis as requested for the following topics:

Computational Chemistry and Theoretical Investigations of 2 5 Cyano 1h Indol 1 Yl Acetamide

Theoretical Studies on Reaction Mechanisms and Regioselectivity:A search for theoretical examinations into the reaction pathways of this compound, including transition state analysis and reaction mapping to predict regioselectivity, yielded no specific results.

While computational chemistry is a powerful tool for characterizing novel compounds, the specific analyses for 2-(5-cyano-1H-indol-1-yl)acetamide have not been published or are not available in the public scientific databases searched.

Structure Activity Relationship Sar Studies and Molecular Interaction Profiling

Rational Design Principles for Ligand-Target Interactions

The rational design of ligands, including derivatives of 2-(5-cyano-1H-indol-1-yl)acetamide, is a cornerstone of modern drug discovery. This approach relies on a deep understanding of the three-dimensional structure of the biological target, such as an enzyme or receptor, to design molecules that bind with high affinity and selectivity. unimi.it Key principles guiding this process include:

Target-Based Design: This involves leveraging the known crystal structure of the target protein to design ligands that fit precisely into the binding site. Computational tools are employed to predict binding modes and affinities, guiding the synthesis of novel compounds. unimi.itmdpi.com

Fragment-Based Drug Discovery (FBDD): This strategy begins with identifying small, low-affinity molecular fragments that bind to the target. These fragments are then grown or merged to create more potent lead compounds. FBDD is particularly useful for identifying novel binding sites and chemical scaffolds. nih.gov

Structure-Based Design: This iterative process uses structural information, often from X-ray crystallography or NMR spectroscopy of ligand-protein complexes, to progressively optimize the ligand's structure for improved binding and biological activity. sci-hub.box

Privileged Scaffolds: Certain chemical structures, like the indole (B1671886) nucleus, are considered "privileged" because they can bind to a variety of biological targets with high affinity. sci-hub.se The indole scaffold's versatility makes it a frequent starting point for the design of new therapeutic agents. sci-hub.se

The design of analogs of this compound often involves a combination of these principles to enhance interactions with specific biological receptors.

Molecular Docking Investigations of this compound and its Analogs with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

In studies of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, docking simulations of fused pyrrole (B145914) derivatives, which share structural similarities with indoles, have shown that these compounds can fit into the active site of COX-2. researchgate.net The specific interactions often involve hydrogen bonding and hydrophobic interactions with key residues within the enzyme's active site. researchgate.netsemanticscholar.org

For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, docking studies of cyanopyridine scaffolds have provided insights into their binding modes, paving the way for the design of more potent inhibitors. semanticscholar.orgtandfonline.com Similarly, docking of indolylpyridopyrimidine derivatives into the epidermal growth factor receptor (EGFR) has helped to rationalize their observed cytotoxic activities against cancer cell lines. researchgate.net

The table below summarizes key interacting residues identified through molecular docking studies for various indole derivatives with their respective biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Reference(s) |

| Indole Acylguanidines | BACE1 | Asp32, Asp228, Gln73, Thr72 | researchgate.netnih.gov |

| Fused Pyrroles | COX-2 | (Not specified) | researchgate.netsemanticscholar.org |

| Cyanopyridines | IDO1 | (Not specified) | semanticscholar.orgtandfonline.com |

| Indolylpyridopyrimidines | EGFR | (Not specified) | researchgate.net |

The stability of a ligand-receptor complex is determined by the sum of various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. Quantum chemical methods can be employed to quantify these interactions and predict binding affinities with a reasonable degree of accuracy. core.ac.uk

In the case of BACE1 inhibitors, the hydrogen bonds between the guanidine (B92328) group of the ligand and the catalytic aspartate residues (Asp32 and Asp228) are critical for potent inhibition. mdpi.com The binding of some inhibitors can also induce a "semi-closed" conformation of the enzyme's flap region, further strengthening the ligand-enzyme interaction. nih.gov

For coumarin-based inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), docking studies have revealed dual binding site interactions, which is consistent with kinetic studies. nih.gov The binding affinity of these compounds is influenced by the nature and position of substituents on the coumarin (B35378) ring. nih.gov

The following table presents a conceptual overview of the types of non-covalent interactions and their contribution to the binding of indole derivatives to their targets.

| Interaction Type | Description | Importance in Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Drives the binding of nonpolar moieties of the ligand into hydrophobic pockets of the receptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Important for guiding the ligand into the binding site and for stabilizing the complex. |

Correlation between Structural Modifications and Modulated Biological Activities

The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity form the basis of SAR studies. These studies are essential for optimizing ligand efficacy, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the indole core can have a profound impact on the biological activity of the resulting compounds. For instance, in a series of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (such as methyl or cyclopropyl) at the 5'-position of the indole were found to be favorable for potency. nih.govacs.org Conversely, analogs with electron-withdrawing groups like halogens or a trifluoromethyl group were inactive. nih.govacs.org

In the development of BACE1 inhibitors, substitution at the 6-position of the indole ring with a nitrile group led to a significantly more potent analog compared to substitution at the 5-position. mdpi.com This highlights the importance of positional isomerism in determining ligand efficacy.

Furthermore, studies on phenoxy acetamide (B32628) derivatives have shown that the presence of a halogen substituent, such as chlorine, on the indole ring can enhance antibacterial activity. nih.gov The table below illustrates the effect of different substituents on the indole core on the biological activity of various compound series.

| Compound Series | Substituent Position | Favorable Substituents | Unfavorable Substituents | Biological Activity | Reference(s) |

| 1H-Indole-2-carboxamides | 5' | Methyl, Cyclopropyl, Ethyl, Methoxy | Halogens, Trifluoromethyl | Anti-Trypanosoma cruzi | nih.govacs.org |

| Indole Acylguanidines | 5' vs. 6' | 6'-Nitrile | 5'-Nitrile | BACE1 Inhibition | mdpi.com |

| Phenoxy Acetamides | (General) | Halogen (e.g., Chloro) | (Not specified) | Antibacterial | nih.gov |

The cyano (-C≡N) and acetamide (-NHC(O)CH₃) moieties are key functional groups that can significantly influence the receptor binding and selectivity of a ligand.

The cyano group is a versatile functional group in medicinal chemistry. sci-hub.se It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and relatively small size allow it to probe narrow channels in a binding site. In some cases, the introduction of a nitrile moiety can enhance potency, as seen in certain BACE1 and RORγt inhibitors. mdpi.comsci-hub.box

The acetamide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capability allows it to form multiple hydrogen bonds with the receptor, thereby increasing binding affinity. The introduction of an acetamide group was shown to establish a crucial hydrogen bond interaction with the backbone amide of Glu379 in RORγt, which greatly enhanced the cellular activity of the compounds. sci-hub.box In another study, the acetamide linkage was found to be important for the potency of certain butyrylcholinesterase inhibitors. sci-hub.se

The interplay between the cyano and acetamide groups and their specific placement within the ligand structure are critical for achieving the desired biological activity and selectivity.

Investigation of Solid State Forms: Pharmaceutical Cocrystals and Polymorphism

Design and Synthesis of Pharmaceutical Cocrystals Involving Indole-Acetamide Scaffolds

The indole-acetamide scaffold present in 2-(5-cyano-1H-indol-1-yl)acetamide offers multiple sites for non-covalent interactions, making it a prime candidate for the formation of pharmaceutical cocrystals. rsc.org Cocrystals are multi-component solids where a therapeutic agent is co-crystallized with a benign coformer, often leading to improved physicochemical properties such as solubility and stability. mdpi.comjpionline.orgresearchgate.net

Coformer Selection Strategies Based on Supramolecular Synthons

The rational design of cocrystals hinges on the concept of supramolecular synthons, which are reliable and recurring hydrogen-bonding patterns. taylorfrancis.comrsc.org For this compound, the key functional groups for forming supramolecular synthons are the amide group (-CONH2), the cyano group (-C≡N), and the indole (B1671886) ring.

The primary amide group is a particularly robust functional group for forming heterosynthons with carboxylic acids, a common and well-studied interaction in crystal engineering. mdpi.com This interaction typically involves a hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen, and another between the amide's N-H and the carboxylic acid's carbonyl oxygen.

The cyano group can act as a hydrogen bond acceptor, potentially interacting with hydroxyl or amine groups of a coformer. researchgate.net The indole N-H can act as a hydrogen bond donor, while the π-system of the indole ring can participate in π-π stacking interactions.

Potential Supramolecular Synthons for this compound:

| Functional Group on API | Coformer Functional Group | Potential Supramolecular Synthon |

| Amide (-CONH2) | Carboxylic Acid (-COOH) | Acid-Amide Heterosynthon |

| Amide (-CONH2) | Amide (-CONH2) | Amide-Amide Homosynthon |

| Cyano (-C≡N) | Hydroxyl (-OH) | Cyano-Hydroxyl Interaction |

| Indole N-H | Carbonyl (C=O) | N-H···O=C Hydrogen Bond |

| Indole Ring (π-system) | Aromatic Ring (π-system) | π-π Stacking |

The selection of appropriate coformers is a critical step in cocrystal design. jpionline.org A variety of molecules can be considered, particularly those with a GRAS (Generally Recognized as Safe) status. Based on the potential synthons, suitable coformers for this compound could include:

Carboxylic Acids: Benzoic acid, succinic acid, tartaric acid.

Amides: Nicotinamide, isonicotinamide.

Hydroxy-containing compounds: Hydroxybenzoic acids, vanillin.

Crystallization Techniques for Cocrystal Formation

Several methods can be employed to synthesize cocrystals of this compound.

Solution-Based Methods:

Slow Evaporation: This technique involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and the coformer in a suitable solvent. semanticscholar.org The slow evaporation of the solvent allows for the gradual formation of high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent is crucial, as it can influence which crystalline form precipitates. semanticscholar.org

Reaction Crystallization: This method relies on generating a supersaturated solution with respect to the cocrystal, while the individual components remain unsaturated or saturated. mdpi.comnih.gov This can be achieved by adding the more soluble component to a saturated solution of the less soluble component.

Mechanochemical Methods:

Neat Grinding: The API and coformer are ground together without any solvent. This method is environmentally friendly and can sometimes produce cocrystal phases that are not accessible from solution. jpionline.org

Liquid-Assisted Grinding (LAG): A small amount of a liquid is added to the solid mixture during grinding. The liquid acts as a catalyst, accelerating the formation of the cocrystal phase. researchgate.net

Advanced Characterization of Cocrystalline Forms

Once a potential cocrystal is formed, its solid-state properties must be thoroughly characterized to confirm its structure and understand its physicochemical properties.

Primary Characterization Techniques:

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint of the crystalline solid. A new pattern, distinct from the API and coformer, is the primary indicator of cocrystal formation. |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of molecules in the crystal lattice, confirming the supramolecular synthons and stoichiometry. tubitak.gov.tr |

| Differential Scanning Calorimetry (DSC) | Measures the thermal properties, such as melting point and enthalpy of fusion. A cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from the individual components. semanticscholar.org |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the presence of solvates by measuring weight loss as a function of temperature. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies changes in vibrational frequencies of functional groups upon hydrogen bond formation, providing evidence of the interactions between the API and coformer. researchgate.netsemanticscholar.org For example, the C=O stretching frequency of the amide in this compound would be expected to shift upon forming an acid-amide heterosynthon. |

| Raman Spectroscopy | Complements FTIR and is also sensitive to changes in the crystalline form and intermolecular interactions. |

Polymorphism Studies of this compound (General Principles and Methodologies)

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability. Therefore, a thorough polymorphic screen is a critical part of pharmaceutical development.

While specific polymorphic forms of this compound have not been reported in the searched literature, the general principles and methodologies for such a study would involve:

Polymorph Screening: This involves attempting to crystallize the compound under a wide variety of conditions to induce the formation of different polymorphs. This can include using a range of solvents with different polarities, varying the crystallization temperature and cooling rate, and employing different crystallization techniques such as slurry experiments and melt crystallization.

Characterization of Polymorphs: Each identified polymorphic form would be characterized using the techniques described in section 6.2 (PXRD, DSC, TGA, FTIR/Raman). Spectroscopic and thermal analysis are crucial for distinguishing between different polymorphic forms.

Thermodynamic Stability: The relative thermodynamic stability of the polymorphs can be determined by slurry experiments at different temperatures. The less stable form will convert to the more stable form over time.

Structural Analysis: Single-crystal X-ray diffraction would be used to determine the crystal structure of each polymorph, revealing the differences in molecular packing and intermolecular interactions.

The presence of flexible bonds and multiple hydrogen bond donors and acceptors in the this compound molecule suggests that polymorphism is a distinct possibility. A comprehensive understanding of its potential polymorphic landscape is essential for ensuring the consistent quality and performance of any future pharmaceutical product.

Advanced Research Applications and Future Directions

Utility in Lead Optimization for Bioactive Compounds

The 2-(5-cyano-1H-indol-1-yl)acetamide framework has proven to be a valuable starting point in lead optimization programs aimed at discovering new therapeutic agents. The indole (B1671886) nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. The addition of the cyano and acetamide (B32628) groups at specific positions offers opportunities for systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

In the quest for potent β-secretase (BACE1) inhibitors for the potential treatment of Alzheimer's disease, derivatives of this compound have been synthesized and evaluated. mdpi.comresearchgate.net For instance, the synthesis of N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-cyano-1H-indol-1-yl)acetamide demonstrated the feasibility of introducing complex side chains to probe the active site of the enzyme. mdpi.com While this particular analog showed a yield of 38.8%, it highlights the chemical tractability of the core structure for creating diverse libraries of compounds for biological screening. mdpi.com

Furthermore, the acetamide group at the indole nitrogen has been explored in the optimization of menin-MLL inhibitors for leukemia. Although in one study, the direct attachment of an acetamide group did not significantly improve activity, it underscores the systematic approach of exploring substituents at this position to modulate biological outcomes. osti.gov The strategic placement of the cyano group on the indole ring also plays a crucial role, as seen in the development of antimalarial agents targeting PfATP4. acs.orgnih.gov The exploration of various substituents on the indole core, including the cyano group, is a key strategy in enhancing the antiparasitic activity of N-acetamide indoles. acs.orgnih.gov

Role as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. The indole nitrogen, the amide functionality, and the cyano group all serve as handles for further chemical transformations, allowing for the construction of a wide array of heterocyclic systems.

For example, the core structure can be elaborated to create fused heterocyclic systems with potential anticancer activity. Research has shown the synthesis of indole derivatives containing pyrazole (B372694) and thiadiazole moieties, starting from indole and proceeding through intermediates that could be conceptually related to the this compound scaffold. nih.gov These complex molecules have shown potent activity against cancer cell lines, demonstrating the value of the indole core in constructing novel bioactive agents. nih.gov

The acetamide portion of the molecule is also amenable to modification. For instance, the related 2-chloro-N-(1H-indol-5-yl)acetamide is used as a building block to synthesize N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides, which have been screened for antimicrobial activity. iosrjournals.org This highlights the utility of the halo-acetamide indole precursor in accessing a variety of downstream products through nucleophilic substitution. Similarly, cyanoacetamide derivatives are known precursors for a range of heterocyclic compounds, including triazoles, which exhibit antimicrobial and antioxidant properties. bohrium.com

The versatility of this scaffold is further demonstrated by its use in creating diverse chemical libraries for drug discovery. For instance, N-acetamide indoles have been synthesized and optimized as antimalarials. nih.gov The synthetic routes often involve the alkylation of an indole nitrogen, followed by further modifications, showcasing the adaptability of the core structure. nih.gov

Potential in Functional Materials Science

Beyond its applications in medicinal chemistry, the unique electronic and photophysical properties of the this compound framework suggest its potential use in the development of functional materials. The indole moiety is known to be fluorescent, and the introduction of a cyano group, an electron-withdrawing group, can significantly modulate the photoluminescent properties of the molecule.

Research into solid-state luminescent materials has explored compounds containing both indole and pyrimidine (B1678525) moieties. acs.orgnih.gov While not directly this compound, the synthesis of related structures like 2-((6-(3-Chloro-1H-indol-2-yl)-5-cyano-2-(p-tolylamino)pyrimidin-4-yl)thio)acetamide highlights the interest in combining the indole core with other heterocyclic systems to create materials with desirable photophysical properties. acs.orgnih.gov The cyano group in these structures plays a critical role in influencing the electronic transitions and, consequently, the emission characteristics of the material. acs.orgnih.gov The investigation of such molecules opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

Emerging Research Avenues and Prospects for Multi-Disciplinary Studies

The full potential of this compound and its derivatives is still being uncovered, with several emerging research avenues promising exciting future developments. The convergence of computational chemistry, synthetic organic chemistry, and molecular biology will likely accelerate the discovery of new applications for this versatile scaffold.

Future research could focus on:

Expansion of Bioactive Scaffolds: Systematic derivatization of the this compound core to target a wider range of biological targets, including protein kinases, ion channels, and GPCRs. The synthesis of hybrid molecules, such as 3-cyanopyridone/pyrazoline hybrids, which have shown potential as antiproliferative agents, provides a roadmap for creating novel multi-target compounds. mdpi.com

Development of Bioconjugates: The functional groups on the molecule could be used to attach it to biomolecules like proteins or nucleic acids, creating probes for studying biological processes or targeted drug delivery systems.

Advanced Materials: Further exploration of the photophysical properties of its derivatives could lead to the design of novel materials for optoelectronics, sensing, and imaging. The principles used in developing other cyanopyridine-based optical materials could be applied here. ekb.eg

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for this compound and its derivatives will be crucial for its large-scale production and application.

Q & A

Q. What are the recommended synthetic routes for 2-(5-cyano-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling indole derivatives with acetamide precursors. For example, similar compounds use carbodiimides (e.g., EDC/HOBt) as coupling agents in anhydrous solvents like DMF or THF under nitrogen . Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Reaction Time : 12–24 hours for complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Table 1 summarizes optimized conditions for analogous compounds:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | DMF or THF | Enhances solubility |

| Coupling Agent | EDC/HOBt | Facilitates amide bond formation |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., indole proton signals at δ 7.2–8.1 ppm, cyano group absence in H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 244.08) .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) .

Q. How do functional groups in this compound influence its chemical reactivity?

- Methodological Answer :

- Cyano Group (-CN) : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) .

- Indole Core : Participates in π-π stacking with biological targets; susceptible to oxidation at the 2-position .

- Acetamide Moiety : Stabilizes hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify critical factors. For example, increasing DMF volume (1.5–2.0 equiv) improves solubility of hydrophobic intermediates .

- Continuous Flow Reactors : Minimize batch variability and enhance heat transfer for exothermic steps .

- In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time .

Q. How should contradictory biological activity data between this compound and analogs be analyzed?

- Methodological Answer :

- Structural Comparison : Map differences in substituents (e.g., 5-cyano vs. 5-methoxy indole derivatives) using molecular docking to assess target binding .

- Bioassay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), assay duration, and compound stability in media .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., cyano groups correlate with increased IC in kinase assays) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replace -CN with -NO or -CF) .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., cyano’s electron-withdrawing impact on indole ring) .

- Biological Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) to map selectivity .

Table 2 illustrates SAR trends for indole-acetamide derivatives:

| Substituent | Target Affinity (IC) | Selectivity Ratio |

|---|---|---|

| 5-CN | 12 nM (Kinase A) | 10:1 (A vs. B) |

| 5-OCH | 45 nM (Kinase A) | 3:1 (A vs. B) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.